Veterinary pharmacologyEctoparasiticide pharmacokineticsCattle tick control
Frequent cattle handling for short-acting acaricide re-application drives labor costs and stress. Sisapronil (CAS 856225-89-3), a GABA-gated chloride channel antagonist, provides extended protection from a single subcutaneous injection.
• 23.0-day elimination half-life; ≥90% efficacy maintained through day 63 post-treatment.
• 100% efficacy at 14-28 days against Rhipicephalus microplus; also controls Dermatobia hominis and Cochliomyia hominivorax larvae.
• Supplied as high-purity (≥98%) reference material; supports LC-MS/MS residue method validation per JECFA/EC MRL requirements.
Molecular FormulaC15H6Cl2F8N4
Molecular Weight465.1 g/mol
CAS No.856225-89-3
Cat. No.B1680985
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Sisapronil: Core Identity and Regulatory Profile
Sisapronil (CAS 856225-89-3), also known as PF-0241851, is a fluorinated cyclopropyl phenylpyrazole compound developed as a long-acting injectable ectoparasiticide for veterinary use [1]. It is classified as an arylpyrazole derivative and functions as a GABA-gated chloride channel antagonist in arthropod nervous systems [2]. The compound was patented by Pfizer in 2005 and received INN/USAN designation for use in cattle and goats against ticks, mites, bot fly larvae, hornfly, and screwworm [3]. It is administered subcutaneously at 2.0 mg/kg body weight and characterized by an extended elimination half-life of 23.0 days, enabling prolonged therapeutic coverage [4].
Target Mechanism
GABA-gated chloride channel antagonist in arthropod nervous systems; arylpyrazole chemotype for ectoparasiticide research
Formulation Workflow
Injectable sustained-release depot formulation; supports long-duration PK/PD modeling in cattle
[1] FDA Substance Registration System. SISAPRONIL UNII: 8HTT8BIO11. CAS 856225-89-3. View Source
[2] Gomes, L. V. C. (2018). Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, Universidade Estadual Paulista (UNESP). View Source
[3] WHO Technical Report Series No. 997, 2016. Evaluation of certain veterinary drug residues in food. Eighty-first report of the Joint FAO/WHO Expert Committee on Food Additives. View Source
[4] KEGG DRUG Database. Sisapronil (USAN/INN). Entry D10412. View Source
Sisapronil Non-Interchangeability in Parasite Control
Substituting Sisapronil with other ectoparasiticides such as fluralaner, afoxolaner, or fipronil is not pharmacokinetically or therapeutically equivalent in cattle. The isoxazolines (fluralaner, afoxolaner, sarolaner, lotilaner) are primarily formulated as oral or topical products for companion animals, not as injectable sustained-release formulations for livestock [1]. Fipronil, while also a phenylpyrazole, exhibits significantly shorter duration of action in cattle and requires more frequent administration, whereas Sisapronil's 23.0-day elimination half-life supports extended protection against Rhipicephalus microplus with a single subcutaneous injection [2]. Furthermore, Sisapronil's demonstrated efficacy of 100% at 14-28 days post-treatment and sustained activity exceeding 90% through 63 days post-treatment is a pharmacodynamic outcome directly tied to its unique cyclopropyl-fluorinated structure and specific formulation design [3].
Oral/spot-on formulations; not depot injectables for livestock
Spectrum
Ticks + myiasis-causing Diptera larvae
Primarily fleas/ticks; Diptera coverage not demonstrated in cattle
Pharmacokinetic mismatch may limit direct substitution
Isoxazolines exhibit rapid oral absorption (Tmax ~1-4 hours), fundamentally different from Sisapronil's depot-release profile (Tmax ~15.8 days). PK/PD relationships may not transfer between formulations or species contexts.
Spectrum incompleteness requires review
Fipronil lacks demonstrated field efficacy against bot fly and screwworm larvae at comparable durations. Isoxazolines are not indicated for myiasis-causing Diptera in cattle at registered doses.
[1] Merck Veterinary Manual. Antiparasitic Drugs for Integumentary Disease in Animals. 2022. View Source
[2] Gomes, L. V. C. (2018). Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP. View Source
[3] Gomes, L. V. C. (2018). Avaliação da atividade carrapaticida do sisapronil contra Rhipicephalus (Boophilus) microplus em bovinos naturalmente infestados. In: Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP, pp. 37-52. View Source
Sisapronil: PK, Efficacy, and Spectrum Comparison
Elimination Half-Life vs. Fipronil
Sisapronil demonstrates a prolonged elimination half-life in cattle that substantially exceeds that of fipronil, the reference phenylpyrazole. This extended half-life directly translates to longer duration of therapeutic plasma concentrations and reduced handling frequency for livestock operators [1].
Half-life vs. FipronilCross-study comparable
23.0 days vs. ~7-8 days ~3-fold longer elimination half-life
Supports extended-duration PK model interpretation; reduced dosing frequency context
Veterinary pharmacologyEctoparasiticide pharmacokineticsCattle tick control
Evidence Dimension
Elimination half-life (t½) in cattle plasma
Target Compound Data
23.0 days
Comparator Or Baseline
Fipronil: approximately 7-8 days (reported range in cattle: 77-188 hours)
Quantified Difference
~3-fold longer half-life
Conditions
Subcutaneous injection at 2.0 mg/kg body weight in cattle; plasma sampling over 140 days post-treatment
Why This Matters
A 3-fold longer elimination half-life enables less frequent dosing intervals, reducing labor costs and improving treatment adherence in large-scale livestock operations.
Veterinary pharmacologyEctoparasiticide pharmacokineticsCattle tick control
[1] Gomes, L. V. C. (2018). Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP. View Source
Tick Efficacy Duration vs. Field Benchmarks
In naturally infested cattle, Sisapronil achieved 100% efficacy against Rhipicephalus (Boophilus) microplus between days 14 and 28 post-treatment and maintained efficacy above 90% through day 63 post-treatment. This sustained efficacy profile exceeds the typical 28-35 day coverage observed with many conventional acaricide formulations in cattle [1].
Tick Efficacy DurationClass-level inference
100% at days 14-28; >90% through day 63 1.8- to 3-fold longer vs. conventional acaricides
[1] Gomes, L. V. C. (2018). Avaliação da atividade carrapaticida do sisapronil contra Rhipicephalus (Boophilus) microplus em bovinos naturalmente infestados. In: Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP. View Source
Ectoparasite Spectrum vs. Isoxazolines
Sisapronil's demonstrated efficacy against cattle ticks (R. microplus), horn fly (Haematobia irritans), bot fly larvae (Dermatobia hominis), and screwworm larvae (Cochliomyia hominivorax) represents a broader livestock-relevant spectrum than isoxazolines (afoxolaner, fluralaner, sarolaner, lotilaner), which are primarily registered for fleas and ticks in companion animals [1][2]. While isoxazolines exhibit potent activity against fleas and ticks in dogs and cats, they lack demonstrated field efficacy against myiasis-causing Diptera larvae (bot fly, screwworm) in cattle at registered doses [2].
Isoxazolines (afoxolaner, fluralaner, sarolaner, lotilaner): primarily fleas and ticks in dogs/cats; not indicated for Diptera larvae
Quantified Difference
Qualitative spectrum expansion to include myiasis-causing Diptera
Conditions
Field efficacy trials in cattle; subcutaneous administration 2.0 mg/kg
Why This Matters
A single injectable product covering both ticks and myiasis-causing fly larvae addresses multiple production-limiting parasites in cattle, reducing the need for combination therapies.
[1] Gomes, L. V. C. (2018). Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP. View Source
[2] Merck Veterinary Manual. Antiparasitic Drugs for Integumentary Disease in Animals. 2022. View Source
Depot PK: Absorption vs. Oral Isoxazolines
Sisapronil exhibits a delayed Tmax of 15.8 days following subcutaneous administration, with a Cmax of 74.8 ng/mL. This slow absorption profile is characteristic of a depot-forming injectable formulation and is fundamentally different from the rapid absorption (Tmax 1-2 hours) observed with oral isoxazoline formulations such as fluralaner or afoxolaner [1][2]. The extended Tmax reflects the formulation's design for sustained release rather than rapid onset.
Depot PK: TmaxCross-study comparable
Tmax 15.8 days; Cmax 74.8 ng/mL ~16- to 380-fold longer Tmax vs. oral isoxazolines
Depot-release PK profile; engineered for sustained exposure in cattle systems
Species difference noted; isoxazoline Tmax from canine data. Cross-species comparison context.
PharmacokineticsCmaxTmaxInjectable formulation
Evidence Dimension
Time to maximum plasma concentration (Tmax)
Target Compound Data
15.8 days
Comparator Or Baseline
Fluralaner (oral): Tmax ~1 day in dogs; Afoxolaner (oral): Tmax ~2-4 hours in dogs
Quantified Difference
~16- to 380-fold longer Tmax
Conditions
Subcutaneous injection (Sisapronil) vs. oral administration (isoxazolines); species difference noted
Why This Matters
The depot pharmacokinetic profile is intentionally engineered for prolonged parasiticidal coverage, making Sisapronil suitable for extended-duration protection in extensive cattle production systems.
PharmacokineticsCmaxTmaxInjectable formulation
[1] Gomes, L. V. C. (2018). Perfil farmacocinético e atividade ectoparasiticida de uma nova molécula (Arilpirazol) em bovinos. Doctoral dissertation, UNESP. View Source
[2] Kilp, S., et al. (2016). Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration. Parasites & Vectors, 9, 85. View Source
Sisapronil Procurement and Use Scenarios
Long-Acting Tick Control in Beef Cattle
In extensive grazing operations where cattle handling is infrequent (e.g., every 60-90 days), Sisapronil's 23.0-day elimination half-life and sustained ≥90% efficacy through 63 days post-treatment provides practical protection between handling events [1]. A single 2.0 mg/kg subcutaneous injection at routine processing delivers tick suppression that outlasts the 21-35 day coverage typical of pour-on or spray acaricides, reducing the need for additional mustering and handling [1]. This application is particularly relevant in regions with year-round tick pressure from Rhipicephalus microplus, where subtherapeutic intervals between treatments contribute to acaricide resistance development.
Integrated Tick and Myiasis Control in Tropical Cattle
Sisapronil's demonstrated activity against both R. microplus ticks and larvae of Dermatobia hominis (bot fly) and Cochliomyia hominivorax (screwworm) enables single-product management of multiple production-limiting ectoparasites in tropical and subtropical cattle regions [1]. This integrated spectrum reduces the complexity of parasite control programs and minimizes the need for separate tick and fly treatments. The 100% efficacy achieved at 14-28 days post-treatment against ticks suggests peak protective coverage during the period when myiasis risk may be highest following wounding or dehorning procedures [1].
PK/PD Reference Standard for Phenylpyrazoles
Sisapronil serves as a valuable reference compound for veterinary pharmacology studies investigating the relationship between extended plasma half-life and sustained ectoparasite efficacy in ruminants [1]. The well-characterized PK parameters (Cmax 74.8 ng/mL, Tmax 15.8 days, t½ 23.0 days) and corresponding PD outcomes (100% efficacy at 14-28 days, >90% efficacy through day 63) provide a benchmark dataset for developing PK/PD models of injectable ectoparasiticides in cattle [1]. Researchers evaluating novel formulation technologies or alternative arylpyrazole analogs can use Sisapronil as a comparator with established quantitative performance metrics.
Reference Material for Residue Analysis
Following the 2015 JECFA evaluation, which noted that a toxicological ADI could not be established due to lack of long-term toxicity data, regulatory and food safety laboratories require high-purity Sisapronil reference standards for residue monitoring method development and validation [1]. The compound's presence in WHO Technical Report Series No. 997 and European Commission MRL assessments necessitates analytical standards for LC-MS/MS detection in bovine tissues [2]. Procurement of certified reference material (CAS 856225-89-3) supports compliance with residue surveillance programs in beef-exporting countries.
Multi-species ectoparasite coverage in a single formulation
Field efficacy across R. microplus, D. hominis, C. hominivorax in tropical cattle
PK/PD reference standard for injectable ectoparasiticides
Well-characterized Cmax, Tmax, t½ parameters
Benchmark dataset for depot-formulation PK/PD model development
Reference material for residue monitoring method development
High-purity analytical standard (CAS 856225-89-3)
LC-MS/MS method validation in bovine tissues per JECFA/EC MRL frameworks
[1] WHO Technical Report Series No. 997, 2016. Evaluation of certain veterinary drug residues in food. Eighty-first report of the Joint FAO/WHO Expert Committee on Food Additives. View Source
[2] European Commission. Commission Implementing Regulation (EU) 2015/2066 of 17 November 2015 establishing maximum residue limits for sisapronil. View Source
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